Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Characterization : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. It was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structure revealed a 1:1 ratio of two diastereomers in the crystal, highlighting the compound's complex molecular architecture (Moriguchi et al., 2014).
Chiral Compound Synthesis : Chiral cyclic amino acid ester, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without chiral catalysts or enzymes and characterized using spectroscopy and X-ray diffraction, underscoring advances in synthesizing chiral molecules without extensive separation processes (Moriguchi et al., 2014).
Synthetic Methodologies
Development of New Scaffolds : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrated a new scaffold for substituted piperidines, showcasing the compound's role in expanding the toolkit for organic synthesis (Harmsen et al., 2011).
Asymmetric Synthesis : The work on asymmetric synthesis of (+)-pseudococaine hydrochloride from tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates revealed the utility of these compounds in generating complex molecular architectures through ring-closing iodoamination (Brock et al., 2012).
Peptidomimetic Synthesis : The compound's use in synthesizing peptidomimetics, specifically the efficient synthesis of diastereomers of azabicycloalkane amino acids, emphasizes its importance in the field of peptide-based drug discovery (Mandal et al., 2005).
Properties
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-9-8(6-12)7-14-9/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORHFPXVWZXIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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